5-Tert-butoxy-5-oxopentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl compounds can involve various strategies. For instance, the first paper describes the synthesis of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates from arylacetylenes and the acid chloride of tert-butyl 2-phenylmalonate . This process involves the activation of C≡C bonds by silver(I) salts, leading to cyclization reactions. Although the specific synthesis of 5-tert-butoxy-5-oxopentanoic acid is not detailed, similar synthetic approaches could potentially be applied to its production.
Molecular Structure Analysis
The molecular structure of tert-butyl compounds is characterized by the presence of the tert-butyl group, which can influence the reactivity and stability of the molecule. In the context of the first paper, the tert-butyl group is part of a larger structure that undergoes cyclization to form different ring systems . The presence of the tert-butyl group in 5-tert-butoxy-5-oxopentanoic acid would likely have a similar impact on its molecular structure, affecting its reactivity and the types of reactions it can undergo.
Chemical Reactions Analysis
The chemical reactions of tert-butyl compounds can vary widely. The first paper discusses the cyclization of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, which can result in the formation of hydroxypyrone or pulvinone structures, depending on the conditions and catalysts used . This indicates that tert-butyl compounds can participate in complex reactions leading to the formation of various cyclic compounds. While the specific reactions of 5-tert-butoxy-5-oxopentanoic acid are not mentioned, it is reasonable to assume that it could also undergo similar cyclization or other reactions influenced by the tert-butyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group, which is bulky and can impart steric hindrance. This can affect properties such as solubility, boiling point, and reactivity. The second paper provides an example of the synthesis and characterization of tert-butyl-NNO-azoxy compounds, which were analyzed using NMR spectroscopy . Although the properties of 5-tert-butoxy-5-oxopentanoic acid are not directly reported, the properties of related tert-butyl compounds suggest that steric effects and the presence of functional groups like the tert-butoxy and oxo groups would play a significant role in determining its physical and chemical behavior.
Scientific Research Applications
Collagen Cross-Links Synthesis
5-Tert-butoxy-5-oxopentanoic acid has been utilized in the synthesis of collagen cross-links. Adamczyk, Johnson, and Reddy (1999) describe an efficient synthesis process using this compound as a key intermediate for preparing collagen cross-links such as (+)-pyridinoline and (+)-deoxypyridinoline (Adamczyk, Johnson, & Reddy, 1999).
Isotopically Labeled Deoxypyridinoline
In another study, the same compound was used for synthesizing isotopically labeled (+)-deoxypyridinoline. The synthesis was achieved via quaternization of specific iodides followed by hydrolysis, demonstrating the compound's utility in creating isotopically labeled molecules for scientific research (Adamczyk et al., 2000).
Chiral Substitutions in Chemical Synthesis
Noda and Seebach (1987) explored the use of related tert-butoxy compounds for substitutions and chain elongations in the synthesis of chiral 1,3-dioxin-4-ones. These processes are crucial in producing enantiomerically pure beta-hydroxy-acid derivatives, demonstrating the importance of these compounds in precise chemical synthesis (Noda & Seebach, 1987).
Cryptophycin Synthesis
5-Tert-butoxy-5-oxopentanoic acid derivatives were also used in the synthesis of cryptophycins, which are a group of potent antitumor agents. Georg et al. (2000) reported two efficient protocols for synthesizing a major component of the cryptophycins, demonstrating the compound's role in the development of potential cancer therapies (Georg et al., 2000).
Zinc Sensing and Bioimaging
Berrones-Reyes et al. (2019) synthesized two new zinc sensors using a Schiff base and an amino acid, including 5-oxopentanoic acid derivatives. These compounds were used for confocal fluorescence microscopy, highlighting their application in bioimaging and zinc sensing (Berrones-Reyes et al., 2019).
Safety And Hazards
The compound is classified under GHS05, indicating that it is corrosive . The hazard statement is H318, which means it causes serious eye damage . Precautionary measures include wearing protective gloves and eye protection . In case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(12)6-4-5-7(10)11/h4-6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHNAVSRNGLHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465396 | |
Record name | 5-tert-butoxy-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butoxy-5-oxopentanoic acid | |
CAS RN |
63128-51-8 | |
Record name | 5-tert-butoxy-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(tert-butoxy)-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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